Product packaging for 4-Bromo-2-ethoxy-1,3-oxazole(Cat. No.:CAS No. 1240615-13-7)

4-Bromo-2-ethoxy-1,3-oxazole

Cat. No.: B2733289
CAS No.: 1240615-13-7
M. Wt: 192.012
InChI Key: ZVRKNZSGJQTNMM-UHFFFAOYSA-N
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Description

Overview of 1,3-Oxazole Heterocycles in Organic Synthesis and Chemical Research

The 1,3-oxazole ring is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. chemmethod.comtandfonline.comderpharmachemica.com This structural motif is a cornerstone in various scientific fields, including medicinal chemistry, pharmaceuticals, and material sciences, owing to its wide range of applications. tandfonline.comigi-global.com First synthesized in 1947, the parent oxazole (B20620) is a stable liquid at room temperature. derpharmachemica.comnih.gov

Oxazole derivatives are integral components of numerous natural products and synthetic molecules that exhibit a broad spectrum of biological activities. chemmethod.comigi-global.comnih.gov Their utility as intermediates for synthesizing new chemical entities has led to a surge in research focused on developing novel methodologies for their preparation. chemmethod.comtandfonline.com Classic synthesis routes include the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones, and the Fischer oxazole synthesis from cyanohydrins and aldehydes. wikipedia.org More modern, metal-catalyzed approaches are also prevalent in contemporary organic synthesis. tandfonline.com

The reactivity of the oxazole ring is characterized by several key features. Electrophilic substitution typically occurs at the C5 position, while nucleophilic substitution is favored at C2, especially when a good leaving group is present. wikipedia.orgpharmaguideline.com Furthermore, oxazoles can participate as dienes in Diels-Alder reactions, a property that is particularly enhanced by the presence of alkoxy substituents, leading to the formation of pyridine (B92270) systems. wikipedia.org

Importance of Positional Isomerism in Substituted Oxazoles

Positional isomerism, which concerns the specific placement of substituents on the oxazole ring, plays a critical role in determining the chemical and physical properties of the molecule. nih.govd-nb.info The oxazole ring has three carbon positions (C2, C4, and C5) where substitution can occur, and the location of functional groups significantly influences the compound's reactivity, stability, and biological function.

For instance, the electronic nature of each position varies. The C2 position is the most electron-deficient and is prone to deprotonation and nucleophilic attack. wikipedia.orgpharmaguideline.com Conversely, the C5 position is more susceptible to electrophilic aromatic substitution. wikipedia.org Therefore, the placement of a halogen, such as bromine, at the C4 position, as in 4-Bromo-2-ethoxy-1,3-oxazole, versus the C2 or C5 position, will dictate its synthetic utility. A bromine atom at C4 or C5 can be utilized in cross-coupling reactions to build more complex molecules. nih.gov

Rationale for Research on this compound as a Chemical Scaffold

The investigation of this compound is driven by its potential as a versatile chemical scaffold for the synthesis of more complex and potentially bioactive molecules. The rationale for its study is built upon the combined functionalities of its constituent parts: the oxazole core, the bromo substituent, and the ethoxy substituent.

The Bromo Substituent as a Synthetic Handle: The bromine atom at the C4 position serves as a key functional group for further chemical transformations. Halogenated oxazoles are valuable building blocks in organic synthesis, particularly in metal-catalyzed cross-coupling reactions like the Suzuki, Stille, and Heck reactions. nih.govsci-hub.se This allows for the introduction of a wide variety of aryl, alkyl, and vinyl groups at the C4 position, enabling the construction of diverse molecular libraries. The regioselective synthesis of bromooxazoles is a critical step in accessing these multipurpose building blocks. sci-hub.se

The Influence of the Ethoxy Group: The 2-ethoxy group is an electron-donating substituent that influences the electronic properties of the oxazole ring. Alkoxy-substituted oxazoles are known to be valuable precursors for pyridines via Diels-Alder reactions, which are important in the synthesis of systems like vitamin B6. wikipedia.org The ethoxy group can modulate the reactivity of the ring system and can be a site for chemical modification itself, potentially being converted to a hydroxyl group under certain conditions. beilstein-journals.org

Synergistic Properties: The combination of a reactive bromine atom and a modulating ethoxy group on the same oxazole core presents a powerful tool for synthetic chemists. This specific substitution pattern allows for a strategic, stepwise elaboration of the molecule. For example, a cross-coupling reaction could be performed at the C4 position, followed by a Diels-Alder reaction utilizing the 2-ethoxy-oxazole system. This dual functionality makes this compound an attractive scaffold for creating complex heterocyclic structures that are often sought after in medicinal chemistry and materials science. acs.orgnih.gov

The table below summarizes the key functional groups and their potential synthetic utility.

Functional GroupPositionRole in Synthesis
Bromo C4A reactive handle for cross-coupling reactions (e.g., Suzuki, Stille).
Ethoxy C2An electron-donating group, activates the ring for Diels-Alder reactions.
Oxazole Core -A stable heterocyclic scaffold found in many bioactive compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6BrNO2 B2733289 4-Bromo-2-ethoxy-1,3-oxazole CAS No. 1240615-13-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-ethoxy-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO2/c1-2-8-5-7-4(6)3-9-5/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRKNZSGJQTNMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=CO1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Reaction Mechanisms of 4 Bromo 2 Ethoxy 1,3 Oxazole

Electrophilic Aromatic Substitution Reactions on the Oxazole (B20620) Ring

Electrophilic substitution on the oxazole ring is generally less facile than on other five-membered heterocycles like furan (B31954) or pyrrole. The reaction's feasibility and regioselectivity are highly dependent on the reaction conditions and the substituents present on the ring. The most electron-rich position and thus the most likely site for electrophilic attack on an unsubstituted oxazole is C5, followed by C4. pharmaguideline.com In 4-bromo-2-ethoxy-1,3-oxazole, the C5 position is the only available site for substitution. The C2-ethoxy group is an activating, electron-donating group that directs electrophiles to the C5 position. Conversely, the C4-bromo group is deactivating but also directs to the C5 position (ortho to the bromine).

Further bromination of this compound would be an example of electrophilic aromatic substitution. Given the directing effects of the existing substituents, any additional halogenation is expected to occur at the C5 position. The reaction is typically carried out using brominating agents such as N-Bromosuccinimide (NBS).

The electrophilic bromination of a similarly substituted oxazole, a dimethoxy oxazole derivative, was successfully achieved using NBS in tetrahydrofuran (B95107) (THF) at room temperature. mdpi.com This suggests that the C5 position of this compound could potentially be brominated under similar conditions to yield 4,5-dibromo-2-ethoxy-1,3-oxazole. However, the deactivating effect of the pre-existing bromine atom at C4 would likely render the reaction slower compared to an oxazole ring without a halogen substituent.

Table 1: Conditions for Electrophilic Bromination of Substituted Oxazoles

ReagentSolventTemperatureOutcomeReference
N-Bromosuccinimide (NBS)THFRoom TempBromination of the oxazole ring mdpi.com

Nitration and sulfonation are classic electrophilic aromatic substitution reactions that typically require strongly acidic conditions (e.g., HNO₃/H₂SO₄ for nitration, fuming H₂SO₄ for sulfonation). However, the oxazole ring is generally unstable in strong acids. The pyridine-type nitrogen at position 3 is basic and readily protonates to form an oxazolium cation. pharmaguideline.comwikipedia.org This protonation results in a highly electron-deficient ring system that is strongly deactivated towards further electrophilic attack. pharmaguideline.com Consequently, nitration and sulfonation reactions on the unsaturated oxazole ring of this compound are generally not successful and often lead to ring decomposition rather than substitution.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on this compound can potentially involve either the bromine atom at C4 or the ethoxy group at C2.

The bromine atom at the C4 position is susceptible to displacement, most notably through metal-halogen exchange. Halogen-lithium exchange is a powerful synthetic tool for converting aryl halides into highly reactive organolithium species. harvard.edu This reaction is typically very fast, even at low temperatures, and can often be performed with high selectivity. harvard.edunih.govmdpi.com

Treating this compound with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), in an aprotic solvent like THF at low temperatures (e.g., -78 °C) would result in the formation of 2-ethoxy-1,3-oxazol-4-yl-lithium. harvard.eduresearchgate.net This lithiated intermediate is a potent nucleophile and can be trapped with a wide array of electrophiles to introduce new functional groups at the C4 position. The mechanism is believed to proceed through an intermediate "ate-complex". harvard.edu

Table 2: Potential Transformations via Halogen-Lithium Exchange of this compound

ElectrophileReagentResulting Functional Group at C4
Aldehydes/KetonesR₂C=OHydroxyalkyl
Carbon DioxideCO₂Carboxylic Acid
Alkyl HalidesR-XAlkyl
N,N-DimethylformamideDMFFormyl (Aldehyde)
DisulfidesRSSRThioether

This methodology provides a versatile route to a variety of 4-substituted 2-ethoxyoxazoles, which would be difficult to access through other synthetic pathways.

The ethoxy group at the C2 position of the oxazole ring is generally not a good leaving group for nucleophilic aromatic substitution. The C2 position is electron-deficient due to the adjacent nitrogen and oxygen atoms, but direct displacement of the ethoxy group by a nucleophile is rare. Such reactions on 2-alkoxyoxazoles are not commonly reported. The C-O bond is strong, and the ethoxide ion is a poor leaving group. While cleavage of the ether bond might be possible under harsh acidic conditions, this would likely lead to the degradation of the acid-sensitive oxazole ring itself. Therefore, the 2-ethoxy group is considered relatively inert under most nucleophilic conditions.

Cross-Coupling Chemistry of Brominated Oxazoles

The carbon-bromine bond at the C4 position of this compound serves as an excellent handle for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly prominent in this context. nih.govnih.gov

Common cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-oxazole with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. It is a highly versatile method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of 4-aryl or 4-vinyl-2-ethoxyoxazoles. nih.govmdpi.com

Sonogashira Coupling: This reaction couples the bromo-oxazole with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base (typically an amine). This method is highly efficient for the synthesis of 4-alkynyl-2-ethoxyoxazoles, introducing a C(sp²)-C(sp) bond. nih.gov

Stille Coupling: This reaction uses organostannanes as the coupling partner with the bromo-oxazole in the presence of a palladium catalyst. It is effective for forming various carbon-carbon bonds.

Heck Coupling: This reaction involves the coupling of the bromo-oxazole with an alkene to form a new C-C bond, yielding 4-alkenyl-2-ethoxyoxazoles.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling the bromo-oxazole with an amine, leading to 4-amino-2-ethoxyoxazoles.

The ability to participate in these diverse coupling reactions makes this compound a valuable and versatile building block in the synthesis of more complex, highly functionalized oxazole derivatives. researchgate.net

Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst/Base System (Typical)Bond FormedProduct TypeReference
Suzuki-MiyauraR-B(OH)₂Pd(PPh₃)₄ / Na₂CO₃C-C4-Aryl/vinyl-oxazole nih.gov
SonogashiraR-C≡CHPdCl₂(PPh₃)₂ / CuI / Et₃NC-C4-Alkynyl-oxazole nih.gov
StilleR-Sn(Alkyl)₃Pd(PPh₃)₄C-C4-Aryl/vinyl-oxazole semanticscholar.org
Buchwald-HartwigR₂NHPd₂(dba)₃ / Ligand / BaseC-N4-Amino-oxazoleGeneral

Suzuki-Miyaura Coupling with Organoboronic Acids

The Suzuki-Miyaura coupling is a highly efficient method for forming carbon-carbon bonds by reacting an organohalide with an organoboronic acid in the presence of a palladium catalyst and a base. For bromo-heterocyclic compounds, this reaction is a common strategy for introducing aryl, heteroaryl, or vinyl substituents. nih.gov

Although specific studies on this compound were not found, the general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction. mdpi.com

Table 1: Representative Suzuki-Miyaura Coupling Conditions for Bromo-Heterocycles (Note: Specific data for this compound not available. The following are general examples.)

CatalystBaseSolventTemperature (°C)Yield (%)Ref
Pd(PPh₃)₄Na₂CO₃Toluene8077-82 nih.gov
PdEnCat™n-Bu₄NOAcAcetonitrile (B52724)140 (Microwave)High mdpi.com

Stille Coupling with Organostannanes

The Stille coupling reaction involves the palladium-catalyzed coupling of an organohalide with an organostannane (organotin compound). This reaction is known for its tolerance of a wide variety of functional groups. While specific experimental data for the Stille coupling of this compound is not detailed in the available literature, other bromo-heterocycles are known to participate effectively in this transformation. The primary drawback of this method is the toxicity of the organotin reagents and byproducts. youtube.com

Sonogashira, Heck, and Negishi Coupling Reactions

Further extending the synthetic utility of this compound, other key palladium-catalyzed reactions are anticipated to be effective.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. nih.gov It is a powerful method for synthesizing arylalkynes and conjugated enynes. Studies on related 4-bromo-substituted heterocycles have demonstrated successful Sonogashira couplings with various terminal alkynes in good yields. nih.gov

Heck Reaction: The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. youtube.com This reaction would likely couple this compound with various alkenes at the C4 position.

Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. mdpi.com Organozinc reagents are more reactive than organoboranes and organostannanes, often allowing for milder reaction conditions. youtube.com

Cycloaddition Reactions and Pericyclic Processes

The oxazole ring contains a diene system, making it a suitable participant in cycloaddition reactions, particularly the Diels-Alder reaction. pharmaguideline.com

Diels-Alder Reactions of Oxazoles

Oxazoles can function as dienes in [4+2] cycloaddition reactions with dienophiles. The reaction is facilitated by electron-donating groups on the oxazole ring. pharmaguideline.com The initial adducts formed from the cycloaddition of oxazoles with alkenes or alkynes are often unstable. The adducts with alkenes typically eliminate water to form substituted pyridines, while adducts with alkynes can undergo a retro-Diels-Alder reaction to eliminate a nitrile and yield a furan. pharmaguideline.com

Specific studies detailing the Diels-Alder reactivity of this compound, including its regioselectivity and the scope of suitable dienophiles, are not presently available in the searched literature.

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloadditions are powerful reactions for constructing five-membered heterocyclic rings. libretexts.org In this type of reaction, a 1,3-dipole reacts with a dipolarophile (typically an alkene or alkyne). While the oxazole ring itself does not typically act as a 1,3-dipole, it could potentially serve as the dipolarophile, or substituents attached to the ring could be converted into 1,3-dipoles. However, no specific research detailing the participation of this compound in 1,3-dipolar cycloaddition reactions has been found.

Oxidation and Reduction Transformations of the Oxazole Core

The stability and reactivity of the oxazole ring under oxidative and reductive conditions are critical aspects of its chemistry.

Oxidation: Oxazole rings are generally susceptible to oxidation, which can lead to ring cleavage. tandfonline.com Oxidizing agents like potassium permanganate (B83412) or ozone can open the ring. pharmaguideline.com In some cases, enzymatic oxidation of substituted oxazoles can occur at an unsubstituted carbon, for example, converting a C2-unsubstituted oxazole into a 2-oxazolone. nih.gov Specific studies on the controlled oxidation of the this compound core are not available.

Reduction: The oxazole ring is relatively stable to many reducing agents. slideshare.net However, strong reducing conditions, such as using sodium in ethanol, can reduce the double bonds to yield oxazolidines. slideshare.net Catalytic hydrogenation with nickel and aluminum alloy in an aqueous base has also been shown to cause ring opening. tandfonline.com There is no specific literature on the reduction transformations of this compound.

Rearrangement Reactions (e.g., Halogen Dance Rearrangements)

The "halogen dance" is a base-induced intramolecular migration of a halogen atom to an adjacent carbon atom that has been deprotonated. This rearrangement has been observed in various aromatic and heteroaromatic systems. While not documented for this compound itself, the first and only example of a halogen dance reaction on an oxazole ring system was reported for 5-bromo-2-phenyl-1,3-oxazole and 2-phenylthio-5-bromo-1,3-oxazole. nih.gov

In these documented cases, treatment of the 5-bromooxazole (B1343016) derivative with a strong base, such as lithium diisopropylamide (LDA), at low temperatures leads to deprotonation at the C4 position. nih.gov Upon warming, the bromine atom migrates from the C5 to the C4 position, resulting in a more stable 5-lithio-4-bromooxazole intermediate. This intermediate can then be trapped with various electrophiles to yield 2,4,5-trisubstituted oxazoles. nih.gov

The proposed mechanism for this transformation involves the initial formation of a 4-lithio-5-bromooxazole. This species is in equilibrium with the starting material and a 5-lithio-4-bromooxazole, with the equilibrium favoring the latter, more thermodynamically stable intermediate.

Table 1: Halogen Dance Rearrangement in Substituted Oxazoles

Starting Material Base Key Intermediate Final Product (after quenching with E+)
5-bromo-2-phenyl-1,3-oxazole LDA 5-lithio-4-bromo-2-phenyl-1,3-oxazole 4-bromo-5-substituted-2-phenyl-1,3-oxazole

For this compound, a hypothetical halogen dance rearrangement would involve the deprotonation of the C5 position by a strong base. The resulting 5-lithio-4-bromooxazole could potentially rearrange to a 4-lithio-5-bromooxazole. The feasibility of this rearrangement would depend on the relative stability of the two lithiated intermediates, which would be influenced by the electronic effects of the ethoxy group at the C2 position and the bromo substituent at the C4 position. The electron-donating nature of the ethoxy group could influence the acidity of the C5 proton and the stability of the carbanion.

Investigation of Reaction Intermediates and Transition States

Direct experimental or computational investigation of reaction intermediates and transition states for reactions involving this compound is not currently available in the scientific literature. However, insights can be drawn from studies on analogous systems and general principles of organic reaction mechanisms.

The key reaction intermediate in the halogen dance rearrangement of oxazoles is the lithiated oxazole species. nih.gov The structure and stability of this carbanion are crucial for the outcome of the reaction. In the case of the 5-bromooxazoles, the formation of the 5-lithio-4-bromooxazole is favored. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms, including the characterization of transient intermediates and transition states. For instance, DFT calculations have been employed to study the Gibbs free energy of transition states in the direct arylation of oxazole-4-carboxylates, helping to understand the regioselectivity of the reaction. nih.gov Such computational approaches could be applied to model a potential halogen dance rearrangement in this compound to predict the feasibility of the reaction and to characterize the structures and energies of the relevant intermediates and transition states.

A hypothetical transition state for the bromine migration in a halogen dance reaction would involve a bridged structure where the bromine atom is partially bonded to both the C4 and C5 atoms of the oxazole ring. The energy of this transition state would be a critical factor in determining the rate of the rearrangement.

Table 2: Investigational Methods for Reaction Intermediates and Transition States in Oxazole Chemistry

Investigational Method Type of Information Obtained Example Application in Oxazole Chemistry
Trapping Experiments Identification of transient intermediates Trapping of lithiated oxazoles with electrophiles in halogen dance reactions. nih.gov
Spectroscopic Analysis (e.g., NMR) Structural characterization of stable intermediates Not reported for halogen dance intermediates in oxazoles.

In the absence of direct experimental data for this compound, the study of its reactivity, particularly in rearrangement reactions, remains a subject for future investigation. The application of modern experimental techniques, coupled with computational modeling, would be invaluable in elucidating the intricate details of its reaction mechanisms.

Derivatization Strategies and Functional Group Transformations

Preparation of Functionalized 4-Bromo-2-ethoxy-1,3-oxazole Derivatives

The oxazole (B20620) core of this compound can be further functionalized to introduce additional substituents. The C5 position of the oxazole ring is a primary site for electrophilic substitution, allowing for the introduction of various functional groups.

One common method for functionalization is electrophilic aromatic substitution . Although the oxazole ring is considered electron-rich, the presence of the bromine and ethoxy groups modifies its reactivity. Nevertheless, reactions such as nitration, sulfonation, and Friedel-Crafts acylation can potentially be employed under carefully controlled conditions to introduce corresponding functional groups at the C5 position.

Another key strategy involves lithiation followed by electrophilic quench . Treatment of this compound with a strong base, such as n-butyllithium, at low temperatures can lead to deprotonation at the C5 position. The resulting lithiated species can then react with a variety of electrophiles to introduce a wide range of substituents.

Reagent/ReactionFunctional Group Introduced at C5Potential Product
HNO₃/H₂SO₄Nitro (-NO₂)4-Bromo-2-ethoxy-5-nitro-1,3-oxazole
SO₃/H₂SO₄Sulfonic acid (-SO₃H)This compound-5-sulfonic acid
RCOCl/AlCl₃Acyl (-COR)(4-Bromo-2-ethoxy-1,3-oxazol-5-yl)(R)methanone
1. n-BuLi 2. DMFFormyl (-CHO)This compound-5-carbaldehyde
1. n-BuLi 2. CO₂Carboxylic acid (-COOH)This compound-5-carboxylic acid
1. n-BuLi 2. R-XAlkyl/Aryl (-R)4-Bromo-2-ethoxy-5-R-1,3-oxazole

Diversification of the Bromine Moiety for Advanced Scaffolds

The bromine atom at the C4 position is a versatile handle for introducing molecular diversity through various cross-coupling reactions. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura coupling allows for the introduction of aryl, heteroaryl, or vinyl substituents by reacting the bromo-oxazole with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is known for its functional group tolerance. nih.gov

Heck coupling provides a method for the arylation or vinylation of the oxazole ring by reacting it with an alkene in the presence of a palladium catalyst.

Sonogashira coupling is employed to introduce alkyne moieties by coupling the bromo-oxazole with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.

Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines, by reacting the bromo-oxazole with an amine in the presence of a palladium catalyst.

Coupling ReactionReagentFunctional Group Introduced at C4
Suzuki-MiyauraR-B(OH)₂, Pd catalyst, baseAryl/Heteroaryl/Vinyl (-R)
HeckAlkene, Pd catalyst, baseAlkenyl (-CH=CHR)
SonogashiraTerminal alkyne, Pd catalyst, Cu(I)Alkynyl (-C≡CR)
Buchwald-HartwigR-NH₂, Pd catalyst, baseAmino (-NHR)
StilleR-Sn(Bu)₃, Pd catalystAryl/Vinyl/Alkyl (-R)
NegishiR-ZnX, Pd catalystAryl/Vinyl/Alkyl (-R)

Modification of the Ethoxy Group for Varying Electronic and Steric Properties

The ethoxy group at the C2 position can be modified to fine-tune the electronic and steric properties of the molecule. Cleavage of the ethyl group can be achieved under acidic or basic conditions, or by using specific reagents like boron tribromide, to yield the corresponding 2-hydroxyoxazole. This hydroxyl group can then be further functionalized.

For instance, the hydroxyl group can be alkylated to introduce different alkoxy groups, thereby altering the steric bulk and lipophilicity of the molecule. It can also be converted into a triflate, which can then participate in various cross-coupling reactions.

ReactionReagentResulting Functional Group at C2
Ether CleavageHBr or BBr₃Hydroxyl (-OH)
Alkylation (of -OH)R-X, baseAlkoxy (-OR)
Esterification (of -OH)RCOCl, baseEster (-OCOR)
Tritylation (of -OH)Tr-Cl, baseTrityl ether (-OTr)

Synthesis of Complex Polyheterocyclic Systems Containing the this compound Unit

The functionalized derivatives of this compound can serve as building blocks for the synthesis of more complex polyheterocyclic systems. The oxazole ring itself can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a diene. researchgate.net

For example, a derivative functionalized with a dienophile at the C5 position could undergo an intramolecular Diels-Alder reaction to form a fused bicyclic system. Alternatively, intermolecular Diels-Alder reactions with various dienophiles can lead to the formation of pyridoxine (B80251) analogues and other complex heterocyclic structures. researchgate.net

Furthermore, the strategic combination of the transformations described in the previous sections can lead to the construction of elaborate molecular scaffolds. For instance, a Sonogashira coupling at the C4 position to introduce an alkyne, followed by a click reaction, can be used to link the oxazole to other heterocyclic units, forming extended conjugated systems.

Reaction TypeReactantsResulting Polyheterocyclic System
Intramolecular Diels-Alder4-Bromo-2-ethoxy-5-(alkenyl)-1,3-oxazoleFused bicyclic system
Intermolecular Diels-AlderThis compound and a dienophileSubstituted pyridine (B92270) derivative
Click Chemistry4-Alkynyl-2-ethoxy-1,3-oxazole and an azideTriazole-linked bis-heterocycle
Pictet-Spengler Reaction4-Bromo-2-ethoxy-5-(2-aminoethyl)-1,3-oxazoleFused tetrahydro-β-carboline system

Advanced Spectroscopic and Crystallographic Characterization

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared and Raman spectroscopy are powerful techniques for identifying the functional groups and vibrational modes within a molecule. A detailed vibrational analysis for 4-Bromo-2-ethoxy-1,3-oxazole, including characteristic absorption and scattering bands, is not available in the current body of scientific literature.

A typical IR and Raman analysis would provide the following information:

Spectroscopic TechniqueInformation ProvidedData Availability
Infrared (IR) Spectroscopy Identifies functional groups based on the absorption of infrared radiation.Not Available
Raman Spectroscopy Provides complementary information on molecular vibrations, particularly for non-polar bonds.Not Available

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry is crucial for determining the precise molecular weight and elemental composition of a compound, as well as for studying its fragmentation patterns to further confirm its structure. Specific HRMS data, including the exact mass and fragmentation pathways for this compound, are not documented in publicly available sources.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and details of the crystal packing. To date, the crystal structure of this compound has not been reported.

Without a determined crystal structure, information regarding the crystal packing and any potential intermolecular interactions, such as hydrogen bonding or π-π stacking, for this compound remains unknown.

Conformational Analysis in the Crystalline State

No crystallographic data for this compound has been reported. The determination of its crystal system, space group, unit cell dimensions, and key intramolecular bond lengths and angles awaits experimental investigation through techniques such as single-crystal X-ray diffraction.

Advanced Electronic Spectroscopy (e.g., UV-Vis, Circular Dichroism)

There is no available information on the electronic absorption or circular dichroism spectra of this compound. The characteristic absorption maxima (λmax), molar absorptivity (ε), and electronic transitions have not been experimentally determined.

Computational and Theoretical Studies of 4 Bromo 2 Ethoxy 1,3 Oxazole

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods calculate the electron density of a system to determine its energy and other properties. The B3LYP functional is a popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and is frequently used for calculations on organic molecules. nih.gov

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. nih.gov For 4-Bromo-2-ethoxy-1,3-oxazole, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Once the geometry is optimized, vibrational frequency calculations are performed. These calculations serve two purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. nih.gov

Below is an illustrative table of optimized geometrical parameters for a related molecule, 4-ethoxy-2,3-difluoro benzamide, calculated using the DFT/B3LYP method, which demonstrates the type of data obtained from such a calculation. mdpi.com

Illustrative Optimized Geometrical Parameters (DFT/B3LYP)

ParameterBond/AngleCalculated Value
Bond Length (Å)C-Br~1.88 - 1.90
Bond Length (Å)C-O (ethoxy)~1.36 - 1.37
Bond Length (Å)O-C (ethyl)~1.43 - 1.44
Bond Length (Å)C=N (oxazole)~1.30 - 1.32
Bond Angle (°)C-O-C (ethoxy)~117 - 118
Bond Angle (°)O-C-N (oxazole)~114 - 115

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. irjweb.comresearchgate.net

The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule, indicating the most probable sites for nucleophilic and electrophilic attack.

Illustrative FMO Data for an Oxazole (B20620) Derivative

ParameterEnergy (eV)
EHOMO-5.65
ELUMO-0.81
Energy Gap (ΔE)4.84

In a typical substituted oxazole, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO may be localized on the oxazole ring or electron-withdrawing substituents.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. nih.govresearchgate.net The MEP surface is plotted over the molecule's electron density, with different colors representing different electrostatic potential values.

Typically, red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack (e.g., lone pairs on oxygen or nitrogen atoms). Blue regions indicate positive electrostatic potential, representing electron-deficient areas that are prone to nucleophilic attack (e.g., hydrogen atoms attached to electronegative atoms). researchgate.net Green areas represent neutral or nonpolar regions. An MEP map for this compound would likely show negative potential around the oxygen and nitrogen atoms of the oxazole ring and the oxygen of the ethoxy group, with positive potential around the hydrogen atoms.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.netwisc.edu It transforms the complex, delocalized molecular orbitals into localized, chemically intuitive bonding, lone pair, and anti-bonding orbitals. This analysis is particularly useful for quantifying charge delocalization and hyperconjugative interactions. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry allows for the accurate prediction of various spectroscopic properties. DFT calculations can predict the infrared (IR) frequencies and intensities corresponding to the molecule's vibrational modes. While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be corrected using a scaling factor to achieve good agreement with experimental data. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical predictions are invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure. researchgate.netresearchgate.net

Reaction Mechanism Studies and Energetics (e.g., Transition State Calculations)

DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its reactivity in reactions such as nucleophilic substitution or cross-coupling reactions, which are common for bromo-substituted heterocycles. nih.govsemanticscholar.org

By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. Transition state calculations identify the highest energy point along the reaction coordinate, allowing for the determination of the activation energy. This information provides deep insights into the reaction's feasibility, kinetics, and stereochemical outcome. For instance, studying a substitution reaction at the bromine-bearing carbon would involve locating the transition state structure and calculating the energy barrier for the reaction to proceed.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique allows researchers to observe the conformational flexibility of a molecule and to characterize the non-covalent interactions that govern its association with other molecules.

Detailed research findings from MD simulations can reveal the predominant shapes (conformations) a molecule adopts in solution. By simulating the molecule's dynamics, different stable conformers can be identified, and their relative populations can be estimated. For instance, studies on other complex molecules have shown that multiple conformations can be populated simultaneously in solution, and MD simulations can quantify their distribution nih.gov. The analysis often involves tracking key dihedral angles to distinguish between different conformational states nih.gov.

While the application of MD simulations to this compound would provide valuable data on its structural dynamics, specific studies detailing such simulations for this particular compound are not prominently available in the reviewed scientific literature. However, the expected outputs from such an analysis can be summarized.

Table 1: Illustrative Data from Conformational Analysis via MD Simulation This table illustrates the typical data generated from MD simulations for conformational analysis. The values are hypothetical and serve to demonstrate the type of insights gained.

Conformer ID Key Dihedral Angle(s) (°) Population (%) Relative Energy (kcal/mol)
A -165.5 65 0.00
B 60.2 30 0.85
C 175.8 5 2.10

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is essential for various applications in optoelectronics, including frequency conversion and optical switching. Computational methods, particularly quantum chemical calculations, are widely used to predict the NLO properties of new molecules, guiding the synthesis of promising candidates.

The key parameters that define a molecule's NLO response are its polarizability (α) and, more importantly for second-order effects, its first hyperpolarizability (β). Theoretical calculations can determine these values. The magnitude of the hyperpolarizability is highly dependent on the molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. researchgate.net

Computational studies on various organic molecules have demonstrated that theoretical predictions of NLO properties can be highly effective. For example, in the computational analysis of other novel compounds, the calculated polarizability and hyperpolarizability were found to be significantly higher than those of urea, a standard reference material for NLO properties. researchgate.net Such findings indicate that the studied material could be a good candidate for NLO applications. researchgate.net

For this compound, the presence of the electron-withdrawing bromine atom and the electron-donating ethoxy group on the oxazole ring suggests that it could possess NLO properties. A computational study would involve optimizing the molecule's geometry and then calculating its electric dipole moment (μ), polarizability (α), and first hyperpolarizability (β) using appropriate quantum chemical methods.

Specific research detailing the predicted NLO properties of this compound is not readily found in the surveyed literature. A dedicated computational investigation would be required to quantify its potential as an NLO material.

Table 2: Typical Parameters Calculated in a Computational NLO Study This table outlines the standard parameters and units reported in computational predictions of NLO properties.

Parameter Symbol Typical Unit Description
Dipole Moment μ Debye A measure of the molecule's overall polarity.
Mean Polarizability <α> a.u. The average ability of the molecule's electron cloud to be distorted by an electric field.
Anisotropy of Polarizability Δα a.u. The difference in polarizability along different molecular axes.
First Hyperpolarizability β₀ a.u. A measure of the second-order nonlinear optical response.

Advanced Applications in Chemical Sciences

4-Bromo-2-ethoxy-1,3-oxazole as a Precursor in Materials Chemistry

The 1,3-oxazole scaffold is a component of interest in the design of functional organic materials due to its aromaticity, planarity, and specific electronic characteristics. The ability to precisely functionalize this core through precursors like this compound allows for the systematic development of materials with tailored properties.

The development of novel organic electronic materials for applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) often relies on molecules with extended π-conjugated systems and tunable electron-accepting or electron-donating properties. polyu.edu.hk Heterocyclic compounds are frequently incorporated into these molecular frameworks to modulate electronic behavior. researchgate.net

This compound can serve as a foundational building block for such materials. The bromine atom at the C4 position is readily displaced via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings), enabling the attachment of various aryl or heteroaryl groups. nih.govsemanticscholar.org This synthetic strategy allows for the construction of larger, conjugated systems where the oxazole (B20620) ring acts as a specific electronic component. By coupling the bromo-oxazole with suitable aromatic boronic acids or organostannanes, researchers can synthesize "push-pull" type architectures, which are crucial for many optoelectronic applications.

Table 1: Potential Aryl Scaffolds for Integration with this compound via Suzuki Coupling

Aryl Boronic Acid PartnerResulting Molecular FeaturePotential Application
Phenylboronic acidIntroduction of a simple phenyl groupCore structure modification
4-Methoxyphenylboronic acidIncorporation of an electron-donating groupLuminescent materials, Hole-transport layers
4-(Trifluoromethyl)phenylboronic acidIncorporation of an electron-withdrawing groupElectron-transport layers
Thiophene-2-boronic acidExtension of π-conjugation with a heteroaromatic ringOrganic semiconductors, OFETs
9,9-Dimethylfluorene-2-boronic acidCreation of a rigid, highly fluorescent coreBlue-emitting OLEDs

The structural rigidity and defined geometry of heterocyclic rings make them attractive components in the synthesis of liquid crystals and advanced polymers. beilstein-journals.orgresearchgate.net Five-membered heterocycles like oxazoles can be incorporated into the core structure of mesogenic (liquid crystal-forming) molecules to influence properties such as phase transition temperatures and mesophase type (e.g., nematic, smectic). arkat-usa.org

Starting from this compound, difunctional or polyfunctional molecules can be synthesized. For instance, a twofold Suzuki or Sonogashira coupling reaction on a suitable aromatic dihalide using an organometallic derivative of the oxazole could create a linear, rigid molecular core characteristic of calamitic (rod-shaped) liquid crystals.

In polymer science, oxazole-containing polymers are known for their high thermal stability and mechanical strength. Vanadium complexes bearing oxazole-based ligands have been shown to be active catalysts in ethylene (B1197577) and ethylene-norbornene copolymerization. mdpi.com this compound can be converted into monomer units for polymerization. For example, transformation of the bromo- group into a vinyl or ethynyl (B1212043) group via cross-coupling would yield a polymerizable oxazole derivative. The resulting polymers would feature the stable oxazole ring as a repeating unit in the main chain or as a pendant group, imparting unique thermal and electronic properties to the bulk material.

Utility in Catalyst Design and Ligand Synthesis

The nitrogen atom in the oxazole ring can act as a coordinating atom for transition metals, making oxazole derivatives valuable platforms for the design of specialized ligands used in catalysis.

Asymmetric catalysis, which uses chiral catalysts to produce one enantiomer of a product in excess, is a cornerstone of modern pharmaceutical and fine chemical synthesis. Chiral ligands containing pyridine (B92270) and oxazoline (B21484) moieties (PYBOX ligands) are well-established, but there is growing interest in other scaffolds, including those with oxazole rings. dicp.ac.cn Recently, novel planar-chiral oxazole-pyridine N,N-ligands have been successfully designed and applied in palladium-catalyzed asymmetric reactions. dicp.ac.cn

This compound is an ideal starting point for such ligands. The bromo- functionality allows for its incorporation into a larger chiral framework. For example, it could be coupled to a chiral backbone containing another coordinating group (like a pyridine or a second oxazole) to create a bidentate ligand. The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the oxazole ring, with the 2-ethoxy group providing a distinct electronic signature compared to more common alkyl or aryl groups.

The coordination of an oxazole ligand to a metal center is the first step in many catalytic cycles. Vanadium complexes with (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands have been synthesized and used as active catalysts for olefin polymerization. mdpi.com The nitrogen atom of the oxazole ring acts as an N-donor, influencing the electronic environment of the vanadium center and, consequently, the activity of the catalyst and the properties of the resulting polymer. mdpi.com

By functionalizing this compound, new multidentate ligands can be created. These ligands can then be complexed with various transition metals (e.g., palladium, rhodium, iridium, vanadium) to generate catalysts for a wide array of transformations, including hydrogenations, cross-couplings, and polymerizations. The stability of the oxazole ring ensures that the ligand remains intact under demanding reaction conditions.

Applications in Advanced Synthetic Organic Methodologies

The primary utility of this compound in synthetic organic chemistry is its role as a versatile intermediate for constructing more complex molecules. The C4-bromo substitution allows for regioselective functionalization of the oxazole ring system.

A key synthetic strategy involving bromo-oxazoles is the "halogen dance" rearrangement. This base-induced migration of a halogen can be used to isomerize a 5-bromo-oxazole to a 4-bromo-oxazole, which can then be trapped with an electrophile at the 5-position. nih.govresearchgate.net This methodology provides a powerful route to 2,4,5-trisubstituted oxazoles with high regiochemical control.

The most widespread application for 4-bromo-heterocycles is in transition metal-catalyzed cross-coupling reactions. nih.gov The carbon-bromine bond at the C4 position is susceptible to oxidative addition to a low-valent metal catalyst, typically palladium(0), initiating a catalytic cycle that results in the formation of a new carbon-carbon or carbon-heteroatom bond. youtube.commdpi.com This reactivity makes this compound an excellent substrate for a variety of named reactions, allowing for the introduction of diverse molecular fragments. youtube.com

Table 2: Common Cross-Coupling Reactions Utilizing 4-Bromo-oxazole Scaffolds

Reaction NameCoupling Partner (Organometallic Reagent)Bond FormedTypical Catalyst/Conditions
Suzuki-Miyaura CouplingOrganoboron compound (R-B(OR)₂)C-C (sp²-sp²)Pd(PPh₃)₄, base (e.g., Na₂CO₃)
Negishi CouplingOrganozinc compound (R-ZnX)C-C (sp²-sp², sp²-sp³)Pd(PPh₃)₄ or Ni catalyst
Stille CouplingOrganotin compound (R-Sn(Alkyl)₃)C-C (sp²-sp²)Pd(PPh₃)₄
Sonogashira CouplingTerminal Alkyne (R-C≡CH)C-C (sp²-sp)PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N)
Heck CouplingAlkeneC-C (sp²-sp²)Pd(OAc)₂, PPh₃, base
Buchwald-Hartwig AminationAmine (R₂NH)C-NPd catalyst, specialized phosphine (B1218219) ligand, base

This synthetic versatility allows chemists to use this compound as a reliable building block for assembling complex natural products, pharmaceuticals, and the functional materials discussed previously.

Construction of Complex Molecular Architectures

The presence of a bromine atom on the oxazole ring at the C4-position suggests that this compound is a prime candidate for carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are fundamental to the assembly of complex molecular structures, including those found in natural products and medicinally important compounds.

Brominated heterocycles are frequently employed in palladium-catalyzed cross-coupling reactions. This would allow for the introduction of a wide array of substituents at the C4-position of the oxazole core. The specific nature of the 2-ethoxy group would likely influence the electronic properties of the oxazole ring and, consequently, its reactivity in such transformations.

Table 1: Potential Cross-Coupling Reactions for this compound

Reaction NameCoupling PartnerResulting StructurePotential Applications
Suzuki CouplingOrganoboron Reagent4-Aryl/Alkenyl-2-ethoxy-1,3-oxazoleSynthesis of biaryl compounds, natural product analogs
Stille CouplingOrganotin Reagent4-Aryl/Alkenyl-2-ethoxy-1,3-oxazoleConstruction of complex polycyclic systems
Sonogashira CouplingTerminal Alkyne4-Alkynyl-2-ethoxy-1,3-oxazoleSynthesis of conjugated systems, pharmaceutical intermediates
Heck CouplingAlkene4-Alkenyl-2-ethoxy-1,3-oxazoleFormation of substituted alkenes
Buchwald-Hartwig AminationAmine4-Amino-2-ethoxy-1,3-oxazoleIntroduction of nitrogen-containing functional groups

The oxazole moiety itself is a key structural feature in numerous biologically active natural products. nih.gov Therefore, this compound could serve as a key fragment in the total synthesis of such molecules or their novel analogs.

Use as a Chemical Probe for Mechanistic Studies

While specific studies employing this compound as a chemical probe are not documented, its structure lends itself to such applications. The well-defined substitution pattern, with a reactive bromine handle and an ethoxy group, could be used to investigate the mechanisms of various chemical reactions.

For instance, by systematically varying the electronic nature of coupling partners in reactions with this compound and analyzing the reaction kinetics, valuable insights into the mechanism of palladium-catalyzed cross-coupling reactions could be gained. The ethoxy group at the C2-position could also serve as a spectroscopic marker to monitor the progress of a reaction or to study intermolecular interactions.

Role as a Key Intermediate in the Synthesis of Diverse Chemical Entities

The versatility of this compound in cross-coupling reactions underscores its potential as a key intermediate for the synthesis of a wide range of chemical compounds. The ability to introduce diverse functionalities at the C4-position opens up avenues for creating libraries of novel oxazole derivatives for biological screening.

The oxazole ring is a recognized pharmacophore, and substituted oxazoles exhibit a broad spectrum of biological activities. nih.gov Consequently, derivatives of this compound could be explored for their potential as therapeutic agents.

Table 2: Examples of Diverse Chemical Entities Potentially Synthesized from this compound

Target Compound ClassSynthetic TransformationPotential Biological Relevance
Substituted BiarylsSuzuki CouplingAntifungal, Antiviral, Anticancer
Aryl-alkynesSonogashira CouplingMaterials science, Medicinal chemistry
Functionalized AlkenesHeck CouplingPolymer chemistry, Agrochemicals
Heterocyclic aminesBuchwald-Hartwig AminationPharmaceutical development

Future Research Directions and Outlook

Development of More Sustainable Synthetic Routes

The synthesis of functionalized oxazoles is a cornerstone of heterocyclic chemistry, and the principles of green chemistry are increasingly guiding the development of new synthetic protocols. Future research on 4-Bromo-2-ethoxy-1,3-oxazole is expected to focus on creating more sustainable and efficient synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Current synthetic strategies for oxazole (B20620) derivatives often rely on multi-step procedures that may involve harsh reaction conditions. ijpsonline.com Future efforts will likely concentrate on the following areas:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, improve yields, and reduce the formation of byproducts in the synthesis of various oxazole derivatives. ijpsonline.comresearchgate.net Applying microwave irradiation to the key cyclization and functionalization steps in the synthesis of this compound could lead to a more energy-efficient and rapid production method.

Catalytic Approaches: The exploration of novel catalysts, including biocatalysts or metal-organic frameworks, could provide milder and more selective reaction pathways. mdpi.com For instance, developing a catalytic system that facilitates the direct C-H activation and subsequent ethoxylation and bromination of a simpler oxazole precursor would represent a significant advancement in atom economy.

Solvent-Free or Green Solvents: Moving away from traditional volatile organic solvents towards water, ionic liquids, or deep eutectic solvents is a key aspect of green chemistry. researchmap.jpmdpi.com Research into the feasibility of synthesizing this compound in these environmentally benign media will be a crucial step towards a more sustainable manufacturing process.

Exploration of Novel Reactivity Patterns

The bromine atom at the C4 position of the oxazole ring is a key functional handle that opens up a wide array of possibilities for post-synthetic modification. researchgate.net Future research will undoubtedly focus on leveraging this reactivity to create a diverse library of new oxazole derivatives with potentially valuable properties.

Key areas for exploration include:

Cross-Coupling Reactions: The bromo substituent makes this compound an ideal candidate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings. nih.govnih.gov These reactions would allow for the introduction of a wide range of aryl, heteroaryl, and alkynyl groups at the C4 position, leading to novel compounds with tailored electronic and steric properties. A systematic study of these cross-coupling reactions would be a logical and productive avenue for future work.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the oxazole ring, potentially influenced by the ethoxy group, could facilitate nucleophilic aromatic substitution reactions at the C4 position under specific conditions. Investigating the reactivity of this compound with various nucleophiles would expand its synthetic utility.

Photochemical and Thermal Reactivity: The study of photochemical and thermal transformations of substituted oxazoles is an emerging area. acs.orgnih.govnih.gov Investigating the behavior of this compound under photochemical or thermal conditions could lead to unexpected rearrangements or cycloaddition reactions, providing access to novel heterocyclic scaffolds.

Expansion of Advanced Spectroscopic and Computational Integration

A deeper understanding of the structure-property relationships of this compound and its derivatives is crucial for their rational design and application. The integration of advanced spectroscopic techniques with high-level computational methods will be instrumental in achieving this.

Future research in this area should involve:

Advanced Spectroscopic Characterization: While standard techniques like NMR and mass spectrometry are essential, the application of more advanced methods could provide deeper insights. For instance, two-dimensional NMR techniques can be used to unambiguously assign all proton and carbon signals, while X-ray crystallography could provide precise information about the solid-state structure and intermolecular interactions. The spectroscopic characterization of halogenated organic compounds is a well-established field that can be applied here. mdpi.com

Computational Modeling (DFT): Density Functional Theory (DFT) has become a powerful tool for predicting the geometric, electronic, and spectroscopic properties of organic molecules. irjweb.comirjweb.comresearchgate.net DFT calculations can be employed to:

Predict the preferred conformation of the ethoxy group.

Calculate the electron density distribution and molecular electrostatic potential to understand its reactivity.

Simulate vibrational and electronic spectra to aid in the interpretation of experimental data.

Determine frontier molecular orbital energies (HOMO-LUMO) to predict its electronic properties and potential for use in electronic materials. nih.gov

Potential for Innovative Material Science Applications

The unique combination of a polarizable bromine atom, an electron-donating ethoxy group, and the π-conjugated oxazole core suggests that this compound could serve as a valuable building block for the development of novel functional materials.

Promising areas for future investigation include:

Organic Electronics: Oxazole-containing molecules have been explored for their potential in organic light-emitting diodes (OLEDs) and other organic electronic devices. rsc.org The ability to functionalize the C4 position of this compound via cross-coupling reactions would allow for the synthesis of a range of π-conjugated systems with tunable optical and electronic properties.

Polymer Chemistry: The bromo functionality could be used as an initiation site for controlled polymerization techniques, or the molecule itself could be incorporated as a monomer into novel polymer backbones. mdpi.com This could lead to the development of new polymers with interesting thermal, mechanical, or photophysical properties.

Liquid Crystals: The rigid, anisotropic structure of some oxazole derivatives suggests their potential application in the field of liquid crystals. By attaching appropriate mesogenic groups to the this compound core, it may be possible to design new liquid crystalline materials.

Q & A

Q. What are the standard synthetic routes for preparing 4-Bromo-2-ethoxy-1,3-oxazole, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves cyclization of N-acyl-α-amino acid precursors or Friedel-Crafts alkylation. For example:

  • Step 1: Prepare an N-acyl-α-amino acid ketone intermediate via reaction of an acyl chloride (e.g., 2-[4-(4-chlorophenylsulfonyl)phenyl]propionyl chloride) with AlCl₃ to form a ketone intermediate .
  • Step 2: Cyclize the intermediate using POCl₃ or H₂SO₄ to form the oxazole core. Ethoxy and bromo substituents are introduced via nucleophilic substitution or halogenation .
  • Characterization: Intermediates are validated using melting point analysis, UV-Vis spectroscopy, and FT-IR. Final compounds are confirmed via 1H^1H-NMR (e.g., ethoxy protons at δ 1.2–1.4 ppm), 13C^{13}C-NMR (oxazole carbons at 145–160 ppm), and LC-ESI-MS/MS for molecular ion peaks .

Q. How do researchers ensure purity and structural fidelity of this compound derivatives?

Methodological Answer:

  • Purity Analysis: Reverse-phase HPLC (RP-HPLC) with C18 columns and acetonitrile/water gradients (e.g., 70:30 v/v) confirms purity (>90%). Retention times and peak symmetry are compared against standards .
  • Structural Validation: High-resolution mass spectrometry (HRMS) resolves isotopic patterns (e.g., 79Br/81Br^{79}Br/^{81}Br), while 1H^1H- and 13C^{13}C-NMR identify substituent positions. For example, bromine deshields adjacent carbons by 5–10 ppm in 13C^{13}C-NMR .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Methodological Answer:

  • Catalyst Screening: Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) for Friedel-Crafts reactions. AlCl₃ increases yields by 15–20% in ketone intermediates .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to dichloromethane. Ethoxy group introduction requires anhydrous ethanol to minimize hydrolysis .
  • Temperature Control: Cyclization at 80–100°C under reflux optimizes ring closure while avoiding decomposition .

Q. What strategies resolve contradictions in cytotoxicity data for this compound analogs?

Methodological Answer:

  • Time-Dependent Assays: Evaluate toxicity at 24, 48, and 72 hours (e.g., Daphnia magna bioassays). For example, 1,3-oxazole derivatives show 50% lethality (LC₅₀) at 72 hours but not at 24 hours, suggesting delayed metabolic activation .
  • Structure-Activity Relationships (SAR): Compare bromo vs. chloro substituents. Bromine’s higher electronegativity increases cytotoxicity by 30% in phenyl-oxazole analogs .
  • Mechanistic Studies: Use ROS (reactive oxygen species) assays to link toxicity to oxidative stress pathways. Brominated oxazoles often induce ROS overproduction in aquatic models .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations: Model the C-Br bond dissociation energy (BDE) to predict suitability for Suzuki-Miyaura coupling. Bromine at C4 typically has a BDE of ~65 kcal/mol, enabling Pd-catalyzed coupling .
  • Electrostatic Potential Maps: Identify nucleophilic/electrophilic sites. The ethoxy group at C2 donates electron density, directing cross-coupling to C4 .

Q. What analytical techniques differentiate regioisomers in substituted oxazole derivatives?

Methodological Answer:

  • NOESY NMR: Proximity of ethoxy protons to adjacent substituents (e.g., bromine at C4 vs. C5) resolves regioisomers. For example, NOE correlations between ethoxy and H3 confirm C2 substitution .
  • X-ray Crystallography: Resolve crystal packing patterns. Bromine’s van der Waals radius (1.85 Å) creates distinct unit cell parameters compared to smaller substituents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.